Target Engagement: Confirmed Primary Activity Against TrkA Kinase
The compound is documented as an inhibitor of TrkA kinase [1]. High-strength differential evidence is currently absent from the public domain: no specific IC50 or Ki values for its TrkA inhibitory activity were located [2]. This information is critical for comparing its potency with compounds like Larotrectinib (TrkA IC50 ~ 2-10 nM) [3], but cannot be performed without further data.
| Evidence Dimension | TrkA Inhibition |
|---|---|
| Target Compound Data | Confirmed TrkA inhibitor |
| Comparator Or Baseline | Larotrectinib (Vitrakvi): TrkA IC50 is low nanomolar |
| Quantified Difference | Data not available |
| Conditions | Data not available |
Why This Matters
A clear potency metric is the foundation for selecting a chemical probe or drug candidate; without it, quantitative comparison with other TrkA inhibitors is impossible.
- [1] IDRB Lab. (n.d.). DrugMap: Tri-substituted urea derivative 1 (DMHGRTX). View Source
- [2] Stachel, S. J., et al. (2013). TrkA Kinase Inhibitors, Compositions and Methods Thereof. Patent WO2013176970A1. View Source
- [3] Doebele, R. C., et al. (2015). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101. Cancer Discovery, 5(10), 1049–1057. View Source
